molecular formula C14H16 B1598436 2,6-Diethylnaphthalene CAS No. 59919-41-4

2,6-Diethylnaphthalene

Cat. No.: B1598436
CAS No.: 59919-41-4
M. Wt: 184.28 g/mol
InChI Key: CJJFFBINNGWEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diethylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two ethyl groups attached to the naphthalene ring at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethylnaphthalene typically involves the ethylation of naphthalene or 2-ethylnaphthalene. One common method is the selective transalkylation of naphthalene and ethylnaphthalene over solid acid catalysts such as H-Y zeolite. This process yields a high ratio of this compound with good selectivity .

Industrial Production Methods: Industrial production of this compound often employs a highly regiospecific ethylating agent in the presence of a Lewis acid catalyst. This method ensures high selectivity and yield of the desired isomer .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed, using reagents like aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Produces 2,6-naphthalenedicarboxylic acid.

    Reduction: Yields dihydro-2,6-diethylnaphthalene.

    Substitution: Results in various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

2,6-Diethylnaphthalene has diverse applications in scientific research:

Comparison with Similar Compounds

    2,6-Dimethylnaphthalene: Similar in structure but with methyl groups instead of ethyl groups.

    2,7-Diethylnaphthalene: Another isomer with ethyl groups at the 2 and 7 positions.

    2,6-Diisopropylnaphthalene: Contains isopropyl groups instead of ethyl groups.

Uniqueness: 2,6-Diethylnaphthalene is unique due to its specific ethyl group positioning, which influences its chemical reactivity and selectivity in various reactions. This makes it particularly valuable in applications requiring high specificity and performance .

Properties

IUPAC Name

2,6-diethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJFFBINNGWEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208637
Record name Naphthalene, 2,6-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59919-41-4
Record name Naphthalene, 2,6-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059919414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 2,6-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diethylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diethylnaphthalene
Reactant of Route 2
Reactant of Route 2
2,6-Diethylnaphthalene
Reactant of Route 3
Reactant of Route 3
2,6-Diethylnaphthalene
Reactant of Route 4
Reactant of Route 4
2,6-Diethylnaphthalene
Reactant of Route 5
Reactant of Route 5
2,6-Diethylnaphthalene
Reactant of Route 6
Reactant of Route 6
2,6-Diethylnaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.